{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol
Overview
Description
{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol is a useful research compound. Its molecular formula is C13H20N2O and its molecular weight is 220.31 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Novel synthetic pathways have been developed for derivatives of piperidin-4-yl methanol compounds, demonstrating various chemical reactions and conditions that yield structurally diverse molecules. For example, compounds have been synthesized through three-component reactions, condensation processes, and by employing specific substituents to achieve desired properties (Wu Feng, 2011); (H. R. Girish et al., 2008).
- Crystal structure analyses of these compounds have provided insights into their molecular conformations, highlighting features such as chair conformations of piperidine rings and intermolecular hydrogen bonding patterns (C. S. Karthik et al., 2021); (S. B. Benakaprasad et al., 2007).
Applications in Medicinal Chemistry
- Some derivatives of piperidin-4-yl methanol have shown promising antitubercular activities, with specific compounds exhibiting significant efficacy against Mycobacterium tuberculosis strains. This highlights the potential of these compounds in developing new treatments for tuberculosis (S. S. Bisht et al., 2010).
- Anticancer effects associated with the piperidine framework have been explored, with certain derivatives demonstrating antiproliferative activity against human leukemia cells. These findings suggest the potential utility of these compounds in cancer therapy (K. Vinaya et al., 2011).
Future Directions
Piperidine derivatives, such as “{1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol”, play a significant role in the field of drug discovery . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to be present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry, suggesting a wide range of potential targets .
Mode of Action
Piperidine derivatives are known to interact with their targets in various ways, leading to different biochemical changes .
Biochemical Pathways
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives can vary widely, affecting their bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological activities, suggesting diverse potential effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of {1-[4-(Aminomethyl)phenyl]piperidin-4-yl}methanol . For instance, the compound’s physical state and storage conditions can affect its stability . Furthermore, the compound’s interaction with its environment, such as pH levels, can influence its efficacy .
Properties
IUPAC Name |
[1-[4-(aminomethyl)phenyl]piperidin-4-yl]methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-9-11-1-3-13(4-2-11)15-7-5-12(10-16)6-8-15/h1-4,12,16H,5-10,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMCVZYYRXYSKG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201247506 | |
Record name | 1-[4-(Aminomethyl)phenyl]-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861210-09-5 | |
Record name | 1-[4-(Aminomethyl)phenyl]-4-piperidinemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861210-09-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[4-(Aminomethyl)phenyl]-4-piperidinemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201247506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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